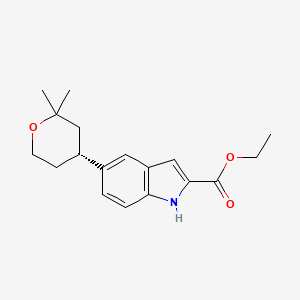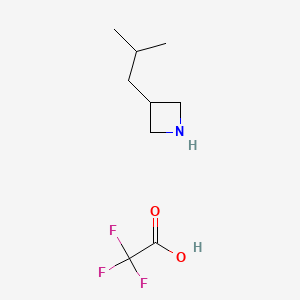
3-Isobutylazetidine 2,2,2-trifluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Isobutylazetidine 2,2,2-trifluoroacetic acid is a compound that combines the structural features of azetidine and trifluoroacetic acid Azetidine is a four-membered nitrogen-containing heterocycle, while trifluoroacetic acid is a strong organic acid with three fluorine atoms attached to the carbonyl carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isobutylazetidine 2,2,2-trifluoroacetic acid typically involves the reaction of azetidine derivatives with trifluoroacetic acid. One common method is the alkylation of azetidine with isobutyl bromide, followed by the addition of trifluoroacetic acid to form the desired product. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the alkylation step .
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation and acid addition reactions. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
3-Isobutylazetidine 2,2,2-trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the trifluoroacetyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, amines, and substituted azetidines, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3-Isobutylazetidine 2,2,2-trifluoroacetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its therapeutic properties.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-Isobutylazetidine 2,2,2-trifluoroacetic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoroacetyl group can act as an electrophile, facilitating reactions with nucleophilic sites on proteins and other biomolecules. This interaction can modulate the activity of enzymes and affect various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Azetidine: A four-membered nitrogen-containing heterocycle without the trifluoroacetyl group.
Trifluoroacetic acid: A strong organic acid with three fluorine atoms attached to the carbonyl carbon.
Isobutylamine: An amine with an isobutyl group attached to the nitrogen atom.
Uniqueness
3-Isobutylazetidine 2,2,2-trifluoroacetic acid is unique due to the combination of the azetidine ring and the trifluoroacetyl group. This structural feature imparts distinct chemical properties, such as increased acidity and reactivity, making it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C9H16F3NO2 |
|---|---|
Poids moléculaire |
227.22 g/mol |
Nom IUPAC |
3-(2-methylpropyl)azetidine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C7H15N.C2HF3O2/c1-6(2)3-7-4-8-5-7;3-2(4,5)1(6)7/h6-8H,3-5H2,1-2H3;(H,6,7) |
Clé InChI |
XWQYUCRIBFOXSP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1CNC1.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3-Methoxy-phenyl)-[4-(3-methyl-4-nitro-phenoxy)-pyrimidin-2-yl]-amine](/img/structure/B13895922.png)
![6-[4-(2-Aminoethyl)phenyl]pyridin-2-amine](/img/structure/B13895925.png)

![4-chloro-1H-pyrrolo[3,2-c]pyridine-7-carbonitrile](/img/structure/B13895941.png)
![(3R)-4-[tert-butyl(diphenyl)silyl]oxy-2,3-dimethylbutan-2-ol](/img/structure/B13895949.png)
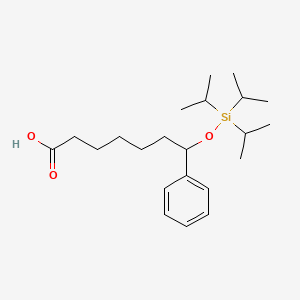
![2,5-Dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B13895973.png)
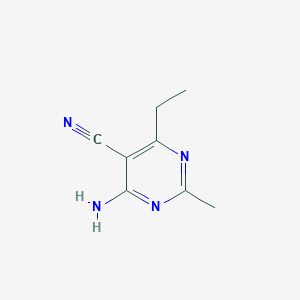
![2-Iodo-5-[[[tris(1-methylethyl)silyl]oxy]methyl]-1h-imidazole](/img/structure/B13895985.png)
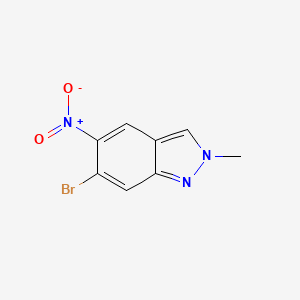
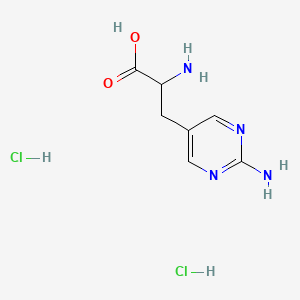
![2-[4-[2-(4-Aminophenyl)ethyl]piperazin-1-yl]ethanol](/img/structure/B13896003.png)
